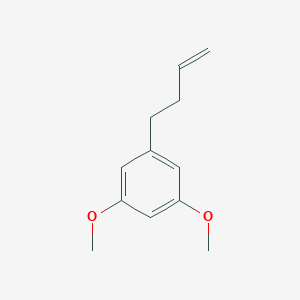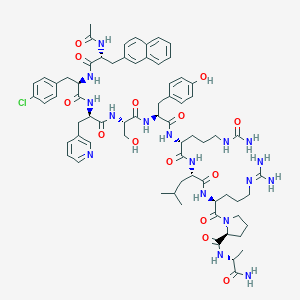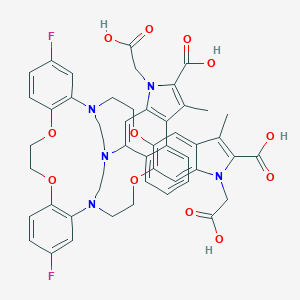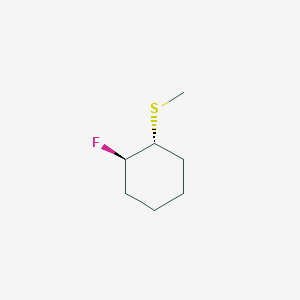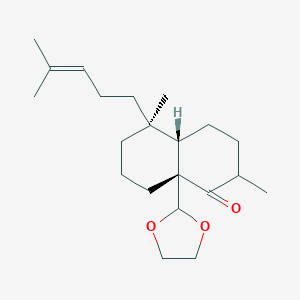![molecular formula C24H28N2O2 B055178 4-{2-[4-(Octyloxy)phenyl]pyrimidin-5-YL} CAS No. 118106-69-7](/img/structure/B55178.png)
4-{2-[4-(Octyloxy)phenyl]pyrimidin-5-YL}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a hydroxyphenyl group and an octyloxyphenyl group attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine typically involves the condensation of 4-hydroxybenzaldehyde with 4-(octyloxy)benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation process. The reaction mixture is then subjected to refluxing conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagent used.
Applications De Recherche Scientifique
5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the octyloxyphenyl group can influence the compound’s solubility and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxyphenyl)-2-[4-(methoxy)phenyl]pyrimidine
- 5-(4-Hydroxyphenyl)-2-[4-(butyloxy)phenyl]pyrimidine
- 5-(4-Hydroxyphenyl)-2-[4-(hexyloxy)phenyl]pyrimidine
Uniqueness
5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine is unique due to the presence of the octyloxy group, which imparts distinct physicochemical properties such as increased hydrophobicity and altered solubility
Propriétés
Numéro CAS |
118106-69-7 |
|---|---|
Formule moléculaire |
C24H28N2O2 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
4-[2-(4-octoxyphenyl)pyrimidin-5-yl]phenol |
InChI |
InChI=1S/C24H28N2O2/c1-2-3-4-5-6-7-16-28-23-14-10-20(11-15-23)24-25-17-21(18-26-24)19-8-12-22(27)13-9-19/h8-15,17-18,27H,2-7,16H2,1H3 |
Clé InChI |
LXVACABFNGVECP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O |
Synonymes |
5-(4-Hydroxyphenyl)-2-[4-(octyloxy)-phenyl]-pyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



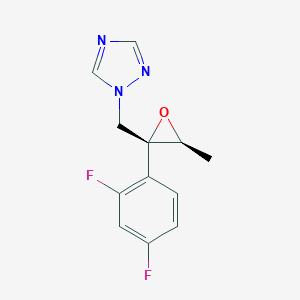
![3,3-Bis[2,2-bis(4-pyrrolidin-1-ylphenyl)ethenyl]-4,5,6,7-tetrabromo-2-benzofuran-1-one](/img/structure/B55099.png)
![[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4R)-1,3,4,5-tetrahydroxypentan-2-yl]oxyoxan-3-yl] dihydrogen phosphate](/img/structure/B55102.png)
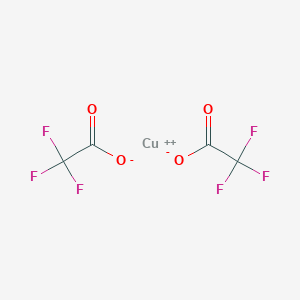
![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)
